N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-15-10-11-16(2)21(14-15)26(24,25)22-13-12-20(23)19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14,20,22-23H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMASREPUUZRCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Routes
Sulfonamide Coupling via Nucleophilic Substitution
The principal method involves reacting 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions. This two-step process first generates the sulfonamide intermediate through nucleophilic attack, followed by in situ neutralization of HCl byproducts.
Mechanistic Overview :
- Amine Activation :
The secondary amine group in 3-hydroxy-3-(naphthalen-1-yl)propylamine undergoes deprotonation in the presence of triethylamine (pKa ≈ 10.75), enhancing its nucleophilicity for subsequent sulfonylation.
- Sulfonyl Chloride Reactivity :
2,5-Dimethylbenzenesulfonyl chloride (electron-deficient due to the sulfonyl group) reacts with the activated amine at 0–25°C in dichloromethane or THF, forming the N–S bond.
Stoichiometric Considerations :
| Component | Molar Ratio | Role |
|---|---|---|
| 3-Hydroxypropylamine derivative | 1.0 | Nucleophile |
| Sulfonyl chloride | 1.05–1.10 | Electrophile |
| Triethylamine | 2.0–3.0 | Base (HCl scavenger) |
This method typically achieves 68–72% isolated yield after purification.
Alternative Pathways from Preformed Intermediates
Patent literature reveals variations using protected intermediates to enhance regioselectivity:
Siloxy-Protected Amine Route
A 2022 approach employed tert-butyldimethylsilyl (TBS)-protected 3-hydroxypropylamine to prevent undesired O-sulfonylation:
- Protection: 3-hydroxypropylamine + TBSCl → TBS-ether (91% yield)
- Sulfonylation: TBS-amine + 2,5-dimethylbenzenesulfonyl chloride → protected sulfonamide
- Deprotection: TBS removal via HF·pyridine (83% yield)
Advantages :
- Eliminates competing reactions at hydroxyl groups
- Enables chromatographic purification before deprotection
Reaction Condition Optimization
Solvent Systems Comparative Analysis
Solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 71 | 4 |
| THF | 7.52 | 68 | 5 |
| DMF | 36.7 | 42 | 2 |
| Toluene | 2.38 | 55 | 8 |
Polar aprotic solvents like DMF accelerate reactions but promote side-product formation through Hofmann elimination. Dichloromethane balances reactivity and selectivity.
Temperature-Controlled Stepwise Addition
Industrial-scale protocols (≥100 kg batches) implement gradient temperature profiles:
- Initial coupling at −5°C to minimize hydrolysis of sulfonyl chloride
- Gradual warming to 20°C over 2 h for complete conversion
- Post-reaction quenching with ice-water (1:3 v/v) to precipitate crude product
This method reduces thermal degradation of the naphthalene moiety while maintaining >95% conversion.
Purification and Isolation Strategies
Crystallization vs. Chromatography
Final purification depends on scale and purity requirements:
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Ethanol Recrystallization | 98.5 | 82 | 0.45 |
| Silica Chromatography | 99.9 | 75 | 2.10 |
| Prep-HPLC | 99.95 | 68 | 8.30 |
Recrystallization from ethanol/water (7:3) remains the industrial standard for batches >1 kg, achieving pharma-grade purity at minimal cost.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its sulfonamide group can interact with enzymes, potentially modulating their activity. For instance, it may inhibit certain kinases or proteases involved in cellular signaling pathways.
Medicine
The therapeutic potential of this compound is being explored in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may exhibit inhibitory effects on carbonic anhydrase isoforms relevant to cancer metabolism .
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for formulating products in pharmaceuticals and agrochemicals.
Case Study 1: Inhibition of Carbonic Anhydrase
A study investigated the inhibitory effects of various sulfonamides on human carbonic anhydrase isoforms, highlighting the potential of this compound as an effective inhibitor with low nanomolar inhibition constants against hCA II and other isoforms .
| Compound | Inhibition Constant (nM) | Target Isoform |
|---|---|---|
| 18 | 10 | hCA II |
| 19 | 12 | hCA II |
| 24 | 15 | hCA IX |
Case Study 2: Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel derivatives from this compound through various functionalization reactions. These derivatives showed promising biological activities that warrant further investigation for potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzamide
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide stands out due to its specific structural features, such as the presence of both a naphthalene ring and a dimethylbenzenesulfonamide group. These structural elements confer unique chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,5-dimethylbenzenesulfonamide. Its molecular formula is , with a molecular weight of approximately 373.48 g/mol. The synthesis typically involves multi-step organic reactions, particularly the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 2,5-dimethylbenzenesulfonyl chloride in an organic solvent like dichloromethane or tetrahydrofuran under basic conditions.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with sulfonyl chloride. |
| 2 | Use of a base (e.g., triethylamine) to neutralize byproducts. |
| 3 | Purification through recrystallization or chromatography. |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor for various kinases or proteases, modulating cellular signaling pathways involved in inflammation and cancer progression .
Potential Targets
- Kinases : Involved in cell signaling and proliferation.
- Proteases : Affecting protein degradation pathways.
Biological Activity
Research has indicated that this compound exhibits promising anti-inflammatory and anticancer properties. It has been investigated for its role as a biochemical probe in various cellular processes.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that the compound effectively inhibited pro-inflammatory cytokines in human microglial cells, suggesting a potential application in neurodegenerative diseases .
- Anticancer Potential : In vitro assays revealed that it could induce apoptosis in cancer cell lines by activating caspase pathways, highlighting its therapeutic potential against tumors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methylbenzamide | Moderate anti-inflammatory properties | Lacks sulfonamide group |
| N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3,4-dimethylbenzenesulfonamide | Enhanced anticancer activity | Additional methyl groups enhance lipophilicity |
Q & A
Q. What are the recommended synthetic routes for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of naphthalene derivatives to a propyl-hydroxy intermediate, followed by sulfonamide formation. Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during sulfonamide bond formation .
- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and byproduct minimization .
- Catalysis : Use triethylamine or DMAP to accelerate sulfonylation .
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the naphthalene and sulfonamide groups. Pay attention to hydroxy proton signals (δ 4.8–5.2 ppm) and aromatic splitting patterns .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities and verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Validate stoichiometry (C, H, N, S) to confirm synthetic accuracy .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays aligned with sulfonamide bioactivity:
- Enzyme Inhibition : Test against carbonic anhydrase or matrix metalloproteinases using fluorogenic substrates (e.g., FITC-labeled collagen for MMP-9) .
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How do solvent polarity and temperature variations impact the compound’s reaction kinetics and mechanistic pathway?
- Methodological Answer :
- Kinetic Studies : Conduct pseudo-first-order experiments under varying solvents (e.g., THF vs. DMF) and temperatures (25–80°C). Monitor progress via in-situ FTIR or HPLC to calculate activation energy (Arrhenius plots) and identify rate-determining steps .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in hydroxy groups) or trapping intermediates (e.g., with TEMPO) clarifies whether reactions proceed via SN1/SN2 or radical pathways .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25–50°C) detects conformational changes causing signal broadening .
- Tandem MS/MS : Fragment ion analysis distinguishes isobaric impurities (e.g., isomers vs. adducts) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., PDB deposition for public validation) .
Q. What strategies are effective for optimizing the compound’s bioavailability and metabolic stability?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic substituents (e.g., -COOH) to the naphthalene ring without disrupting sulfonamide pharmacophores .
- Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to enhance membrane permeability .
- Microsomal Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolic degradation (e.g., CYP450-mediated oxidation) .
Q. How can computational modeling guide structural modifications for target selectivity?
- Methodological Answer :
- Docking Simulations : Employ AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., COX-2 or Bcl-2). Focus on sulfonamide interactions with catalytic zinc ions or hydrophobic pockets .
- QSAR Analysis : Build regression models correlating substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
